2-(4-Chlorophenoxy)-2-methylpropanenitrile

Physicochemical Properties Drug Design Bioisosterism

2-(4-Chlorophenoxy)-2-methylpropanenitrile is a synthetic organic compound defined by its chlorophenoxy group and a geminal dimethyl-substituted nitrile moiety. It is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, offering a distinct reactivity profile compared to its more common carboxylic acid analog, 2-(4-chlorophenoxy)propionic acid (CPP).

Molecular Formula C10H10ClNO
Molecular Weight 195.64 g/mol
CAS No. 24889-11-0
Cat. No. B1596779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-2-methylpropanenitrile
CAS24889-11-0
Molecular FormulaC10H10ClNO
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCC(C)(C#N)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3
InChIKeyJENFRDUXBGWJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)-2-methylpropanenitrile (CAS 24889-11-0): A Specialized Nitrile Building Block for Targeted Synthesis


2-(4-Chlorophenoxy)-2-methylpropanenitrile is a synthetic organic compound defined by its chlorophenoxy group and a geminal dimethyl-substituted nitrile moiety [1]. It is primarily utilized as a versatile building block in pharmaceutical and agrochemical research, offering a distinct reactivity profile compared to its more common carboxylic acid analog, 2-(4-chlorophenoxy)propionic acid (CPP) [2]. Its utility stems from the nitrile group, which serves as a precursor to amides, amines, and heterocycles, enabling synthetic pathways inaccessible to acid derivatives [2].

Critical Selection Factors for 2-(4-Chlorophenoxy)-2-methylpropanenitrile Over Common Analogs


Generic substitution between this nitrile and its closest commercially prevalent analog, 2-(4-chlorophenoxy)propionic acid, is chemically infeasible for most applications due to fundamental differences in functional group reactivity. The nitrile's linear geometry and electron-withdrawing nature dictate distinct hydrogen-bonding acceptor properties and metabolic stability profiles [1]. Furthermore, safety, handling, and shipping classifications differ, requiring process-specific adjustments that make simple replacement without re-validation impossible .

Quantitative Differentiation of 2-(4-Chlorophenoxy)-2-methylpropanenitrile Performance Data


Molecular Complexity & Physicochemical Profile vs. 2-(4-Chlorophenoxy)propionic acid

Compared to its acid analog 2-(4-chlorophenoxy)propionic acid, the target compound introduces a quaternary carbon center and a nitrile group, which fundamentally alters its Lipinski-style descriptors. The nitrile is smaller, lacks a hydrogen bond donor, and has a different LogP, impacting membrane permeability and protein binding [1].

Physicochemical Properties Drug Design Bioisosterism

Functional Group Reactivity & Synthetic Versatility: Nitrile vs. Carboxylic Acid

The nitrile functionality is a versatile gateway to diverse structures: it can be selectively reduced to a primary amine or hydrolyzed to an amide or acid under controlled conditions. In contrast, the carboxylic acid analog is largely limited to amide/ester formations and requires more aggressive conditions for reduction [1]. This positions the target compound as a kinetically distinct, switchable intermediate.

Synthetic Chemistry Functional Group Interconversion Medicinal Chemistry

Safety & Handling Profile: Inhalation Toxicity vs. Corrosive Acid Analog

The target compound is classified as harmful by inhalation and a skin/eye irritant, but does not carry the corrosive label typical of many acid analogs. 2-(4-Chlorophenoxy)propionic acid is classified as corrosive (Skin Corr. 1B-1C), causing severe skin burns and eye damage . This changes storage and handling requirements and shipping restrictions, potentially reducing operational costs.

Safety Occupational Health Shipping Classification

Purity & Supply Consistency: Assay vs. Analog Availability

Commercially, the target compound is reliably supplied at 97% purity (HPLC) by major vendors, ensuring consistency for research and development scale-up . While 2-(4-chlorophenoxy)propionic acid is available at higher purity (>98%), it is frequently sold as a racemic mixture, which can introduce confounding biological activity and require additional purification if an enantiopure form is needed .

Quality Control Supply Chain Purity Analysis

Optimal Deployment Scenarios for 2-(4-Chlorophenoxy)-2-methylpropanenitrile Based on Evidence


Advantageous Use in CNS Drug Discovery Programs for Enhanced Permeability

The combination of lower molecular weight, zero hydrogen bond donors, and reduced topological polar surface area (TPSA of 33 Ų vs. 46.5 Ų for the acid analog) directly aligns with the criteria for improved passive CNS penetration [1]. Researchers should prioritize this scaffold for kinase inhibitor or GPCR modulator libraries where bioavailability is a key hurdle.

Preferred Intermediate for Diversifiable Synthesis in Process Chemistry

With four accessible interconversion pathways (reduction, two hydrolytic routes, and cycloaddition) compared to two for the acid, this nitrile functions as a high-value branching point [1]. It is the optimal choice for a common intermediate strategy aiming to reduce the number of starting materials in a pilot plant.

Safer Alternative in High-Throughput Experimentation Laboratories

Its classification as a Category 2 irritant rather than a corrosive (Category 1) simplifies protocol design for automated liquid handling systems [1]. The elimination of special corrosive storage and personal protective equipment requirements translates to higher throughput and lower maintenance costs.

Ideal for Academic Groups Aiming for Cost-Efficient Stereochemical Simplicity

The absence of a chiral center negates the requirement for chiral HPLC purification or asymmetric synthesis steps, a key advantage over racemic 2-(4-chlorophenoxy)propionic acid [1]. This allows graduate students to focus resources on developing the core synthetic route rather than separating enantiomers.

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